molecular formula C15H9NO4 B14739290 5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid CAS No. 6337-06-0

5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Katalognummer: B14739290
CAS-Nummer: 6337-06-0
Molekulargewicht: 267.24 g/mol
InChI-Schlüssel: KEDNEHUBSAVEIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.

    Oxidation: Anthracene is oxidized to form anthraquinone.

    Nitration: Anthraquinone undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups.

    Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidation and reduction processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction can convert the quinone structure back to a hydroquinone.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces hydroquinones.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of high-performance materials and coatings.

Wirkmechanismus

The mechanism of action of 5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.

    Pathways Involved: It can modulate oxidative stress pathways and influence cellular redox states.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anthraquinone: The parent compound, known for its use in dyes.

    Rhein: A derivative with anti-inflammatory properties.

    Emodin: Another derivative with potential anticancer properties.

Uniqueness

5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to its combination of amino and carboxylic acid groups, which allows it to participate in a wide range of chemical reactions and applications.

Eigenschaften

CAS-Nummer

6337-06-0

Molekularformel

C15H9NO4

Molekulargewicht

267.24 g/mol

IUPAC-Name

5-amino-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C15H9NO4/c16-11-3-1-2-9-12(11)14(18)8-5-4-7(15(19)20)6-10(8)13(9)17/h1-6H,16H2,(H,19,20)

InChI-Schlüssel

KEDNEHUBSAVEIG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.